

Comprehensive Guide to Aryloxyacetyl Piperazine Derivatives

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Compound of Interest

Compound Name: 1,4-Bis((m-tolyloxy)acetyl)piperazine

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Synthesis, Pharmacological Profiling, and Structure-Activity Relationships

Executive Summary & Scaffold Significance

The aryloxyacetyl piperazine moiety represents a strategic modification of the classical arylpiperazine pharmacophore. Unlike simple N-arylpiperazines, which are often non-selective serotonin/dopamine ligands, the introduction of the aryloxyacetyl linker (

) confers unique steric and electronic properties:

- **H-Bonding Potential:** The carbonyl oxygen acts as an additional hydrogen bond acceptor, altering binding kinetics compared to alkyl linkers.
- **Conformational Flexibility:** The ether linkage () allows rotational freedom, while the amide bond () introduces planarity and rigidity proximal to the piperazine ring.

- **Metabolic Stability:** The amide bond is generally more resistant to oxidative metabolism (e.g., CYP450) compared to simple alkyl chains, though susceptible to amidases.

Core Scaffold Structure:

Chemical Synthesis Strategies

The construction of aryloxyacetyl piperazine derivatives typically follows a convergent synthesis pathway. The most robust method involves the nucleophilic substitution of

-haloacetyl derivatives.

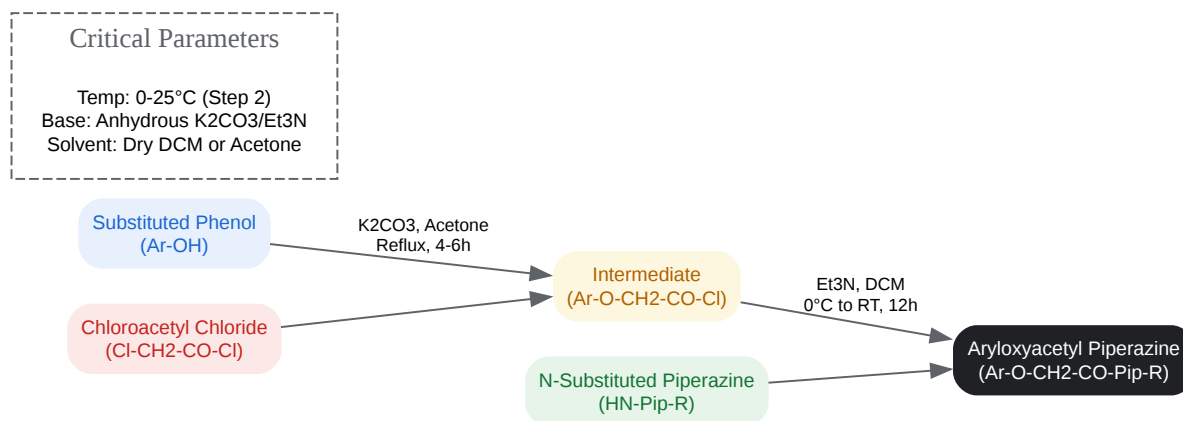
Validated Synthetic Pathway (The Chloroacetyl Route)

This protocol is favored for its operational simplicity and high yields. It proceeds via a Schotten-Baumann-type acylation followed by N-alkylation.

Step-by-Step Mechanism:

- **O-Alkylation:** Phenols react with chloroacetyl chloride (or ethyl chloroacetate) to form the electrophilic linker.
- **N-Alkylation (Amidation):** The intermediate reacts with the secondary amine of the piperazine ring.

Visualization: Synthesis Workflow



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Figure 1: Convergent synthesis of aryloxyacetyl piperazine derivatives via the chloroacetyl chloride intermediate.

Experimental Protocol: Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(2-(4-chlorophenoxy)acetyl)-4-methylpiperazine.

Reagents:

- 4-Chlorophenol (10 mmol)
- Chloroacetyl chloride (12 mmol)
- N-Methylpiperazine (12 mmol)
- Potassium Carbonate (, anhydrous)
- Triethylamine ()

- Solvents: Acetone (dry), Dichloromethane (DCM)

Protocol:

- Preparation of Intermediate (2-(4-chlorophenoxy)acetyl chloride):
 - Dissolve 4-chlorophenol (1.28 g, 10 mmol) in dry acetone (20 mL).
 - Add anhydrous

(2.0 g) and stir at room temperature for 30 min to generate the phenoxide anion.
 - Add chloroacetyl chloride (1.35 g, 12 mmol) dropwise at

.
 - Reflux the mixture for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
 - Filter the inorganic salts and evaporate the solvent to obtain the crude chloroacetyl intermediate.
- Coupling with Piperazine:
 - Dissolve the crude intermediate in dry DCM (15 mL).
 - Add

(1.5 mL) as a proton scavenger.
 - Add N-methylpiperazine (1.2 g, 12 mmol) dropwise at

to prevent exotherms.
 - Stir at room temperature for 12 hours.
- Work-up & Purification:
 - Wash the organic layer with water (

mL) and 5%

solution.

- Dry over anhydrous

and concentrate under reduced pressure.

- Recrystallization: Use Ethanol/Ether mixture.

- Validation:

-NMR should show a singlet at

ppm corresponding to the

protons.

Pharmacological Applications & Data

The aryloxyacetyl piperazine scaffold acts as a "privileged structure," exhibiting activity across diverse therapeutic areas.

Antimicrobial Activity

Derivatives containing electron-withdrawing groups (EWG) on the phenoxy ring often exhibit potent antibacterial properties.

Mechanism: Disruption of cell wall synthesis and inhibition of DNA gyrase (similar to fluoroquinolones, though less potent).

Compound ID	R (Phenoxy Sub)	R' (Piperazine N4)	MIC () vs <i>S. aureus</i>	MIC () vs <i>E. coli</i>
AP-01	4-Cl	Methyl	12.5	25.0
AP-02	2,4-Di-Cl	Phenyl	6.25	12.5
AP-03	4-NO ₂	Ethyl	25.0	50.0
Ref	Ciprofloxacin	--	0.5	0.25

Table 1: Comparative antibacterial activity of selected derivatives [1, 2].

Anticancer Potential (Prostate & Breast)

These derivatives function as antagonists for

-adrenergic receptors (similar to Naftopidil) and can induce apoptosis in prostate cancer cells. [1]

- Target:

and

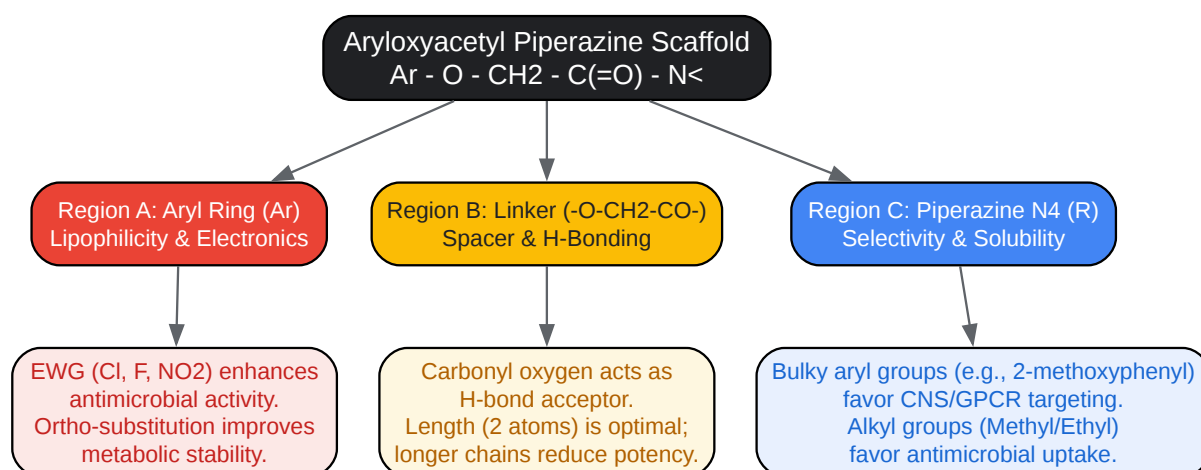
adrenoreceptors.

- Effect: G0/G1 cell cycle arrest and induction of anoikis (detachment-induced cell death).
- Key Finding: The aryloxyacetyl linker provides a more rigid orientation than the aryloxyalkyl linker found in Naftopidil, potentially enhancing selectivity for specific receptor subtypes [3, 4].

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of these molecules is governed by three distinct regions.

Visualization: SAR Logic Map



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Figure 2: Structural dissection of the aryloxyacetyl piperazine scaffold highlighting key SAR determinants.

Critical SAR Insights:

- The "Ortho Effect": Substitution at the ortho position of the phenoxy ring (Region A) often restricts rotation around the ether bond, locking the molecule in a bioactive conformation favored by

-adrenergic receptors.
- Linker Rigidity: The acetyl linker (

), unlike a propyl or ethyl linker, introduces

character. This planarity is crucial for binding pockets that require a flat entry vector (e.g., DNA intercalation in antimicrobial modes).
- N4-Piperazine Substitution:
 - Aryl groups (e.g., 2-methoxyphenyl): Drastically increase affinity for 5-HT (Serotonin) and Dopamine receptors (CNS activity) [5].
 - Alkyl groups: Enhance solubility and bacterial cell wall penetration.

Future Outlook & Development

The aryloxyacetyl piperazine scaffold is currently underutilized in clinical oncology despite promising in vitro data. Future development should focus on:

- Hybridization: Combining this scaffold with quinoline or benzimidazole moieties to create dual-action antimicrobial agents.
- PROTACs: Utilizing the piperazine nitrogen as a handle to attach E3 ligase recruiters for targeted protein degradation studies.

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